molecular formula C8H12N2O B3335259 N-(1-cyanocyclohexyl)formamide CAS No. 1125-02-6

N-(1-cyanocyclohexyl)formamide

Cat. No.: B3335259
CAS No.: 1125-02-6
M. Wt: 152.19 g/mol
InChI Key: URXDVBRMOBTTLS-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclohexyl)formamide is an organic compound with the molecular formula C₈H₁₂N₂O It is a derivative of formamide, where the formamide group is attached to a cyanocyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(1-Cyanocyclohexyl)formamide can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of cyclohexylamine with cyanoacetic acid or its esters under controlled conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: N-(1-Cyanocyclohexyl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The formamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

N-(1-Cyanocyclohexyl)formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)formamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The formamide group can also interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

    Formamide (Methanamide): A simpler amide with a single formyl group.

    Dimethylformamide: A formamide derivative with two methyl groups.

    N-Cyclohexylformamide: Similar to N-(1-cyanocyclohexyl)formamide but lacks the cyano group.

Uniqueness: this compound is unique due to the presence of both the cyano and formamide groups, which confer distinct chemical reactivity and potential biological activity. The cyano group enhances its ability to participate in various chemical reactions, while the formamide group provides additional sites for interaction with biological molecules .

Properties

IUPAC Name

N-(1-cyanocyclohexyl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-6-8(10-7-11)4-2-1-3-5-8/h7H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXDVBRMOBTTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446707
Record name N-(1-Cyanocyclohexyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125-02-6
Record name N-(1-Cyanocyclohexyl)formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1125-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Cyanocyclohexyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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